(S)-4-(2-bromo-6-formylphenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
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Overview
Description
(S)-4-(2-bromo-6-formylphenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(2-bromo-6-formylphenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid typically involves multi-step organic reactions. The starting materials may include piperazine derivatives and brominated aromatic compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions may target the bromine atom or the formyl group, resulting in different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the bromine atom, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases or acids, depending on the nature of the substituent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (S)-4-(2-bromo-6-formylphenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid may be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Medicine
In medicinal chemistry, piperazine derivatives are often explored for their therapeutic potential. This compound may serve as a lead compound in the development of new pharmaceuticals, particularly for treating neurological or psychiatric disorders.
Industry
In the industrial sector, such compounds may be used in the development of specialty chemicals, including agrochemicals and materials science.
Mechanism of Action
The mechanism of action of (S)-4-(2-bromo-6-formylphenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid would depend on its specific interactions with molecular targets. These may include binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
(S)-4-(2-bromo-6-formylphenyl)piperazine-2-carboxylic acid: Lacks the tert-butoxycarbonyl group.
(S)-4-(2-bromo-6-formylphenyl)-1-(tert-butoxycarbonyl)piperazine: Lacks the carboxylic acid group.
Uniqueness
The presence of both the tert-butoxycarbonyl group and the carboxylic acid group in (S)-4-(2-bromo-6-formylphenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid may confer unique chemical properties, such as increased stability or specific reactivity, making it distinct from similar compounds.
Properties
Molecular Formula |
C17H21BrN2O5 |
---|---|
Molecular Weight |
413.3 g/mol |
IUPAC Name |
(2S)-4-(2-bromo-6-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
InChI |
InChI=1S/C17H21BrN2O5/c1-17(2,3)25-16(24)20-8-7-19(9-13(20)15(22)23)14-11(10-21)5-4-6-12(14)18/h4-6,10,13H,7-9H2,1-3H3,(H,22,23)/t13-/m0/s1 |
InChI Key |
YWLVUNCFADALOU-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=C(C=CC=C2Br)C=O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(C=CC=C2Br)C=O |
Origin of Product |
United States |
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